1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl, benzyloxy, and ethoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzyl group: Benzylation of the pyrazole ring can be carried out using benzyl bromide in the presence of a base such as potassium carbonate.
Benzyloxy substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Ethoxyphenyl substitution: The ethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using an appropriate ethoxyphenyl halide and a palladium catalyst.
Formation of the carboxamide: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or benzyloxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various benzyl or benzyloxy derivatives.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-(3-methoxyphenyl)-2-azepanone
- 1-benzyl-2-azepanone
- 1-benzoyl-3-chloro-2-azepanone
Uniqueness
1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole derivatives class. Its unique structure, characterized by a pyrazole ring substituted with various functional groups, makes it an intriguing subject for biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N3O3, with a molecular weight of 427.5 g/mol. The compound features a pyrazole core with substitutions that enhance its biological activity.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1014090-27-7 |
Molecular Formula | C26H25N3O3 |
Molecular Weight | 427.5 g/mol |
Biological Activity
Research indicates that compounds in the pyrazole class exhibit a broad spectrum of biological activities, including:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to inhibit the growth of various cancer cell lines, such as lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer cells. The compound's mechanism involves targeting specific signaling pathways associated with tumorigenesis, particularly the MAPK pathway .
2. Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Antimicrobial Activity
Research indicates that this pyrazole derivative exhibits antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown efficacy against pathogens such as E. coli and Aspergillus niger, positioning it as a candidate for further development in antimicrobial therapies .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
1. Enzyme Inhibition
The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, leading to reduced tumor growth and inflammatory responses.
2. Receptor Modulation
By binding to cellular receptors, the compound can modulate signaling pathways that regulate cell survival, proliferation, and apoptosis.
3. Signal Transduction Pathways
It influences critical signal transduction pathways such as the MAPK/ERK pathway, which is pivotal in cancer development and progression .
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives:
Study 1: Anticancer Evaluation
In a study assessing various 1H-pyrazole derivatives, including our compound of interest, significant inhibition was observed in several cancer cell lines (e.g., A549 and MDA-MB-231) with IC50 values indicating potent activity .
Study 2: Anti-inflammatory Assessment
Another study demonstrated that this compound significantly reduced edema in animal models compared to control groups treated with standard anti-inflammatory agents like indomethacin .
Properties
IUPAC Name |
1-benzyl-N-(2-ethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-2-31-24-16-10-9-15-23(24)27-25(30)22-18-29(17-20-11-5-3-6-12-20)28-26(22)32-19-21-13-7-4-8-14-21/h3-16,18H,2,17,19H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVQXGACIGRCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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